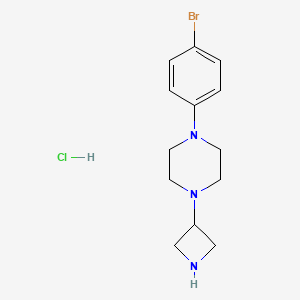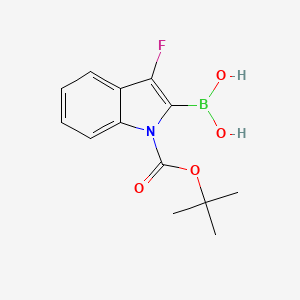
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including THF, DMF, and dichloromethane.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
科学研究应用
(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions .
相似化合物的比较
Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure but without the fluorine atom.
N-Boc-pyrrole-2-boronic acid: Similar protecting group but different heterocyclic core.
1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar protecting group but different heterocyclic core.
Uniqueness
The presence of the fluorine atom in (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds. This fluorine atom can influence the reactivity and stability of the compound, offering distinct advantages in certain chemical reactions .
属性
分子式 |
C13H15BFNO4 |
|---|---|
分子量 |
279.07 g/mol |
IUPAC 名称 |
[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-9-7-5-4-6-8(9)10(15)11(16)14(18)19/h4-7,18-19H,1-3H3 |
InChI 键 |
YZYDUCKMAFLBIO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


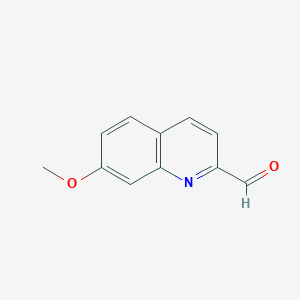
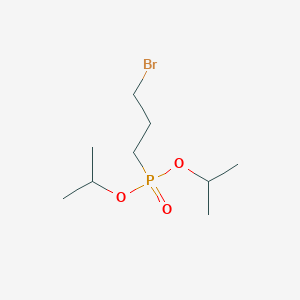
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

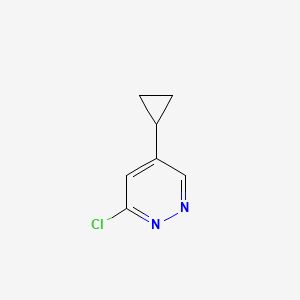
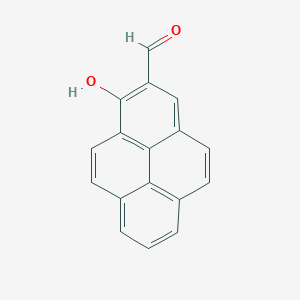
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
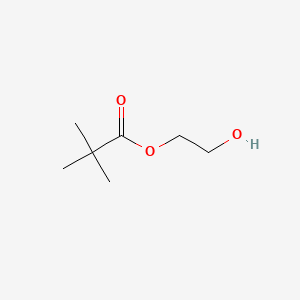

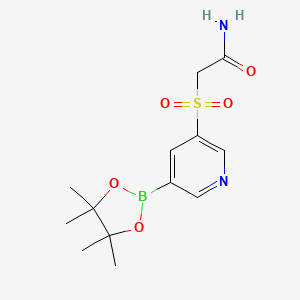
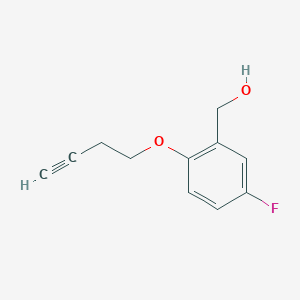
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
